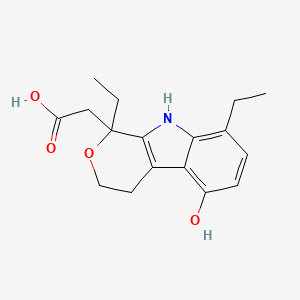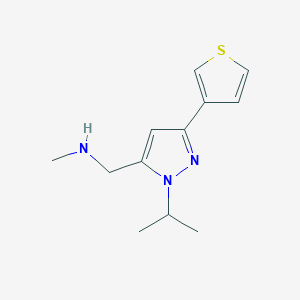
5-Hydroxy Etodolac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Etodolac is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound is characterized by the presence of a hydroxyl group at the 5th position of the Etodolac molecule, which may influence its pharmacological properties and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Etodolac typically involves the hydroxylation of Etodolac. One common method is the biomimetic oxidation of Etodolac using iodosylbenzene catalyzed by tetraaryl-porphyrinatoiron(III) chlorides in dichloromethane. This reaction yields this compound along with other regioselective products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy Etodolac undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Etodolac.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodosylbenzene in the presence of tetraaryl-porphyrinatoiron(III) chlorides.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: 5-Oxo Etodolac.
Reduction: Etodolac.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
5-Hydroxy Etodolac has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of NSAIDs.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in treating inflammatory conditions with possibly improved efficacy and reduced side effects compared to Etodolac.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of 5-Hydroxy Etodolac is similar to that of Etodolac, involving the inhibition of cyclooxygenase enzymes. By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The presence of the hydroxyl group may enhance its binding affinity and selectivity for COX-2, potentially leading to improved therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etodolac: The parent compound, known for its anti-inflammatory and analgesic properties.
4-Hydroxy Etodolac: Another hydroxylated derivative with similar properties.
Ketorolac: A structurally related NSAID with potent analgesic effects.
Uniqueness
5-Hydroxy Etodolac is unique due to the specific position of the hydroxyl group, which may confer distinct pharmacological properties. Its selective COX-2 inhibition and potential for reduced gastrointestinal side effects make it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
InChI |
InChI=1S/C17H21NO4/c1-3-10-5-6-12(19)14-11-7-8-22-17(4-2,9-13(20)21)16(11)18-15(10)14/h5-6,18-19H,3-4,7-9H2,1-2H3,(H,20,21) |
Clé InChI |
GGCMBDSUORPWFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=C(C=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)



![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)





![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
